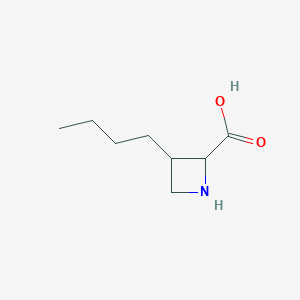
3-Butylazetidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Butylazetidine-2-carboxylic acid is a four-membered heterocyclic compound containing a nitrogen atom. It is a derivative of azetidine, which is known for its significant ring strain and unique reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butylazetidine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the nucleophilic substitution reaction, where a suitable butyl-substituted precursor undergoes cyclization to form the azetidine ring .
Industrial Production Methods: Industrial production of this compound may involve the use of advanced catalytic processes to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally involve optimized reaction conditions and purification steps to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 3-Butylazetidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium azide (NaN3) and potassium cyanide (KCN) are employed for nucleophilic substitution.
Major Products Formed: The major products formed from these reactions include various functionalized azetidine derivatives, which can be further utilized in synthetic applications .
Aplicaciones Científicas De Investigación
3-Butylazetidine-2-carboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Butylazetidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. Its unique structure allows it to bind to active sites of enzymes, thereby altering their activity and leading to desired biological effects .
Comparación Con Compuestos Similares
Azetidine-2-carboxylic acid: A structurally related compound with similar reactivity but different substituents.
3-Cyanoazetidine-2-carboxylic acid: Another derivative with a cyano group, offering different reactivity and applications.
Uniqueness: 3-Butylazetidine-2-carboxylic acid stands out due to its butyl substitution, which imparts unique chemical and physical properties. This substitution can influence the compound’s reactivity, making it suitable for specific synthetic and biological applications .
Propiedades
Fórmula molecular |
C8H15NO2 |
|---|---|
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
3-butylazetidine-2-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c1-2-3-4-6-5-9-7(6)8(10)11/h6-7,9H,2-5H2,1H3,(H,10,11) |
Clave InChI |
GTOXIYGRIDEXTA-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1CNC1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


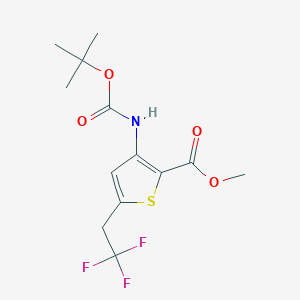
![4-(Difluoromethoxy)benzo[d]oxazole-2-carbonyl chloride](/img/structure/B12862303.png)
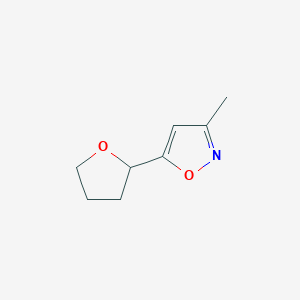

![2,6,7-Trimethyl-4H-benzo[4,5]imidazo[1,2-b]pyrazole](/img/structure/B12862330.png)
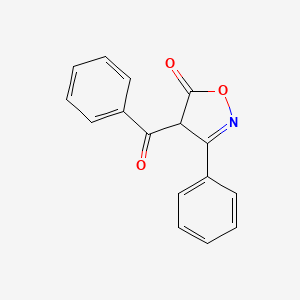
![4-(Benzyloxy)-4'-(methylsulfanyl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12862342.png)
![1-Bicyclo[2.1.1]hexanylmethanamine](/img/structure/B12862351.png)

![2-Bromo-5-(difluoromethyl)benzo[d]oxazole](/img/structure/B12862367.png)
![2-(2-Chlorobenzo[d]oxazol-5-yl)acetonitrile](/img/structure/B12862379.png)
![2-Phenyl-N-{4-[3-(4-phenylacetylamino-phenoxy)-phenoxy]-phenyl}-acetamide](/img/structure/B12862387.png)
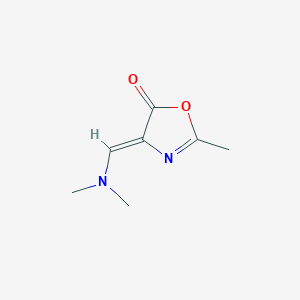
![2-(Chloromethyl)-4-iodobenzo[d]oxazole](/img/structure/B12862399.png)
